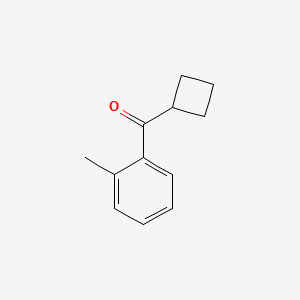

Cyclobutyl 2-methylphenyl ketone

Description

Foundational Concepts of Cyclobutane (B1203170) Derivatives in Organic Synthesis

Cyclobutane derivatives are four-membered carbocyclic rings that have garnered increasing interest in organic synthesis and medicinal chemistry. nih.govlifechemicals.com A defining feature of the cyclobutane ring is its significant ring strain, with a strain energy of 26.3 kcal mol⁻¹, second only to cyclopropane (B1198618) among saturated monocarbocycles. nih.gov This inherent strain makes the formation of cyclobutanes challenging, yet it is also the source of their synthetic utility. baranlab.org The unique, puckered three-dimensional structure of cyclobutanes offers distinct advantages for creating novel molecular architectures. nih.gov

Historically, the synthesis of cyclobutane rings was a complex endeavor, but advancements in synthetic methodologies have made these motifs more accessible. nih.gov Key methods for constructing the four-carbon ring system include [2+2] cycloadditions, the cyclization of acyclic precursors, and ring expansion from cyclopropanes. acs.org Photochemical [2+2] cycloadditions of olefins, in particular, are a common strategy for forming cyclobutane rings. baranlab.org

The strain within the cyclobutane ring makes these derivatives susceptible to a variety of chemical transformations that are not readily observed in larger, more stable ring systems. These reactions often involve the selective cleavage of a carbon-carbon bond within the four-membered ring. researchgate.net Consequently, cyclobutanes can undergo ring-opening reactions to form acyclic products, ring expansions to yield five- or six-membered rings, and ring contractions to produce cyclopropanes. acs.org This reactivity makes them versatile building blocks for constructing complex molecular structures. researchgate.net

In medicinal chemistry, the incorporation of a cyclobutane fragment is often used to impose conformational restriction on a molecule without significantly altering its electronic properties. lifechemicals.com Unlike double bonds or cyclopropane units, the cyclobutane ring is relatively inert in a biological context, which can be advantageous in drug design. lifechemicals.com Their ability to serve as bioisosteric replacements for other groups, such as phenyl rings or gem-inal dimethyl units, further highlights their importance. nih.gov

Significance of Cyclobutyl Ketone Scaffolds in Synthetic Chemistry

Cyclobutyl ketone scaffolds, which feature a ketone group attached to the cyclobutane ring, are particularly valuable intermediates in organic synthesis. The ketone functionality provides a reactive handle for a wide array of chemical modifications, allowing for the potential functionalization of every carbon atom on the ring. acs.org The resulting derivatives, such as substituted cyclobutanes and cyclobutanones, are important building blocks for natural products and pharmaceutically relevant molecules. researchgate.net

One of the primary advantages of cyclobutyl ketone scaffolds is their role in generating molecular diversity and accessing three-dimensional chemical space. nih.gov Enone derivatives of cyclobutanes, for instance, act as biselectrophiles, offering two sites for the addition of different nucleophiles. This allows for the introduction of various chemical vectors and the creation of quaternary centers, which are of significant interest in medicinal chemistry. nih.gov

Recent research has focused on developing novel methods for the functionalization of cyclobutyl ketones. For example, a sequential C–H/C–C functionalization strategy has been reported for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones. nih.govdocumentsdelivered.com This method involves a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes a palladium-catalyzed C-C bond cleavage and functionalization. nih.govnih.govresearchgate.net This approach provides access to a range of valuable cis-1,3-difunctionalized cyclobutanes, which are emerging scaffolds in medicinal chemistry due to their ability to confer favorable pharmacological properties. nih.govnih.govresearchgate.net

The transformations of cyclobutyl ketones are not limited to functional group interconversions. They can also undergo photochemical ring expansions, where intermediate oxacarbenes can be trapped by various nucleophiles to form 2-substituted tetrahydrofurans. researchgate.net This highlights the versatility of the cyclobutyl ketone scaffold in generating diverse heterocyclic structures.

Overview of Current Research Trajectories for Cyclobutyl 2-methylphenyl Ketone and Related Analogs

This compound is an aromatic ketone that serves as a specific example within the broader class of cyclobutyl ketones. While detailed research on this exact compound is not extensive, its structure and the chemistry of its analogs provide insight into current research directions.

Synthesis and Properties The synthesis of aryl ketones with a cycloalkyl group, such as this compound, can often be achieved through methods like Friedel-Crafts acylation. For instance, the related cyclopentyl 2-methylphenyl ketone is prepared by the Friedel-Crafts acylation of 2-methylphenyl derivatives with cyclopentanecarbonyl chloride. It is plausible that a similar approach, using cyclobutanecarbonyl chloride, could be employed for the synthesis of this compound.

The physical and chemical properties of this compound can be predicted or are available in chemical databases.

| Property | Value | Source |

|---|---|---|

| CAS Number | 898790-38-0 | chemicalbook.com |

| Boiling Point (Predicted) | 274.0±9.0 °C | chemicalbook.com |

| Density (Predicted) | 1.060±0.06 g/cm³ | chemicalbook.com |

Research Applications and Analogs Research involving analogs of this compound points to several areas of interest. One key area is the study of reaction mechanisms. For example, cyclobutyl methyl ketone has been used as a model compound to understand the atmospheric oxidation mechanisms of pinonic acid, a primary product from the ozonolysis of α-pinene. researchgate.net This research is relevant for understanding the formation of secondary organic aerosols. researchgate.net

Furthermore, the core structure of aryl cyclobutyl ketones is a key component in the synthesis of more complex molecules. As mentioned previously, cyclobutyl aryl ketones are precursors for the synthesis of cis-1,3-difunctionalized cyclobutanes via a Norrish-Yang cyclization followed by palladium-catalyzed functionalization. nih.govnih.govresearchgate.net This highlights the utility of compounds like this compound as starting materials for creating novel chemical entities with potential applications in medicinal chemistry.

The study of ketone analogs of biologically active compounds is another active research trajectory. For instance, research on ketone analogs of caffeic acid phenethyl ester (CAPE) has identified compounds with significant antioxidant activity. mdpi.com This suggests that the ketone functionality, in combination with specific aromatic and alkyl groups, can be tuned to achieve desired biological effects. While not directly studying this compound, this line of research underscores the potential for discovering novel activities by exploring the chemical space around known ketone-containing scaffolds.

Finally, analogs of this compound, such as those with additional functional groups, are available commercially and are likely used as building blocks in drug discovery and other areas of chemical research. sigmaaldrich.com The investigation of reactive carbonyl species (RCS) and their analogs has also shown that these compounds can modulate important biological signaling pathways, such as the PI3K-Akt pathway. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

cyclobutyl-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-9-5-2-3-8-11(9)12(13)10-6-4-7-10/h2-3,5,8,10H,4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFTZUVDTRCPBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642512 | |

| Record name | Cyclobutyl(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-38-0 | |

| Record name | Cyclobutyl(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for Cyclobutyl Ketones

Direct Synthetic Routes to Cyclobutyl 2-methylphenyl Ketone and Derivatives

Direct synthetic routes to this compound typically rely on well-established transformations in organic chemistry that form a new carbon-carbon bond between the cyclobutyl moiety and the 2-methylphenyl group. Two of the most common methods are Friedel-Crafts acylation and the use of organometallic reagents.

In a Friedel-Crafts acylation approach, o-xylene (B151617) can be reacted with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electrophilic acylium ion generated from the acyl chloride attacks the electron-rich aromatic ring of o-xylene to form the desired ketone.

Alternatively, organometallic routes provide a reliable method for its synthesis. A Grignard reagent, such as 2-methylphenylmagnesium bromide, can be prepared from 2-bromotoluene (B146081) and magnesium metal. This nucleophilic reagent is then reacted with a cyclobutane-derived electrophile like cyclobutanecarbonyl chloride or cyclobutanecarbonitrile (B1293925) to yield this compound after an aqueous workup.

| Reaction Type | Cyclobutane (B1203170) Source | Aryl Source | Key Reagents | Product |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Cyclobutanecarbonyl chloride | o-Xylene | AlCl₃ (Lewis Acid) | This compound |

| Grignard Reaction | Cyclobutanecarbonyl chloride | 2-Methylphenylmagnesium bromide | Mg, THF | This compound |

Cycloaddition Reactions in Cyclobutyl Ketone Synthesis

Cycloaddition reactions are powerful tools for constructing cyclic systems, and they have been extensively applied to the synthesis of cyclobutane rings.

The [2+2] cycloaddition of a ketene (B1206846) with an alkene, a reaction first discovered by Staudinger, is one of the most effective methods for synthesizing cyclobutanones. pku.edu.cnlibretexts.org Ketenes, which contain a reactive sp-hybridized carbon, can be generated in situ from acyl chlorides with a non-nucleophilic base. libretexts.org These intermediates readily react with alkenes in a concerted, asynchronous fashion to produce a four-membered ring. nih.gov To synthesize a precursor for this compound, a suitable alkene would be reacted with a ketene. The resulting cyclobutanone (B123998) can then be further functionalized. Research has shown that Lewis acids can promote these cycloadditions, often leading to increased reaction rates, higher yields, and improved diastereoselectivity. nih.gov

| Ketene Precursor | Alkene | Promoter/Catalyst | Intermediate Product | Reference |

|---|---|---|---|---|

| Diphenylacetyl chloride | Cyclopentene (B43876) | EtAlCl₂ | 7,7-Diphenylbicyclo[3.2.0]heptan-6-one | orgsyn.org |

Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules, possessing a strain energy of approximately 65 kcal/mol, which makes them valuable precursors for the synthesis of cyclobutane derivatives. researchgate.netnih.gov This high degree of ring strain can be harnessed to drive a variety of chemical transformations. rsc.orgresearchgate.net The central C1-C3 bond has high p-character and is susceptible to cleavage by radicals, nucleophiles, and electrophiles, as well as through transition metal catalysis. nih.gov This reactivity provides a powerful platform for the 1,3-difunctionalization of the resulting cyclobutane ring. researchgate.net For the synthesis of cyclobutyl ketones, strategies involving the acylation of BCBs have been developed. For instance, a cobalt- and nickel-catalyzed reductive cross-coupling has been reported for the acylation of electrophilic BCBs with N-acyl-glutarimides, yielding cyclobutyl ketones. worldscientific.com

Carbon-Hydrogen (C-H) Functionalization Strategies

The direct functionalization of otherwise inert C-H bonds represents a paradigm shift in synthetic chemistry, offering more atom- and step-economical routes to complex molecules. nih.gov Several strategies have been developed for the C-H functionalization of cyclobutanes to produce substituted ketones.

A significant advancement in cyclobutane synthesis is the palladium(II)-catalyzed enantioselective β-C(sp³)-H arylation of aliphatic ketones. nih.govnih.gov This method utilizes a chiral transient directing group, such as an α-amino acid, which reversibly condenses with the ketone to form an imine. nih.govacs.org This imine then directs the palladium catalyst to a specific β-C-H bond on the cyclobutane ring, facilitating its cleavage and subsequent cross-coupling with an aryl partner, such as an arylboronic acid. nih.govacs.org The use of an electron-deficient pyridone ligand has been shown to be crucial for achieving high enantioselectivity in these transformations. nih.govnih.gov This strategy allows for the construction of chiral, trisubstituted cyclobutanes from simpler monosubstituted precursors. nih.gov

| Component | Function | Example | Reference |

|---|---|---|---|

| Substrate | Cyclobutane starting material | Cyclobutyl ketone | nih.govnih.gov |

| Transient Directing Group (TDG) | Directs C-H activation and induces chirality | α-Amino acid | nih.gov |

| Catalyst | Facilitates C-H cleavage and C-C coupling | Pd(II) | nih.govnih.gov |

| Ligand | Accelerates C-H cleavage and enhances enantioselectivity | 3-nitro-5-trifluoromethyl-2-pyridone | nih.gov |

| Coupling Partner | Source of the aryl group | Arylboronic acid | acs.org |

A sophisticated, stereospecific strategy has been developed to synthesize cis-1,3-difunctionalized cyclobutanes from readily available cyclobutyl aryl ketones. nih.govdocumentsdelivered.comresearchgate.net This method constitutes a formal γ-C-H functionalization and proceeds via a two-step sequence. nih.gov

Norrish-Yang Cyclization : The first step involves a photochemical Norrish Type II reaction. Upon UV irradiation, the excited carbonyl group of the cyclobutyl aryl ketone abstracts a hydrogen atom from the γ-carbon of the cyclobutane ring. This is followed by cyclization to generate a strained bicyclo[1.1.1]pentan-2-ol intermediate. nih.govresearchgate.netnih.gov

Palladium-Catalyzed C-C Functionalization : The bicyclo[1.1.1]pentan-2-ol intermediate then undergoes a ligand-enabled, palladium(II)-catalyzed C-C bond cleavage. This process generates an organopalladium intermediate that can be coupled with a variety of partners, including aryl, heteroaryl, alkenyl, and alkynyl iodides. nih.gov This sequence exclusively produces the cis-1,3-disubstituted cyclobutane product. nih.govdocumentsdelivered.com

This powerful sequence allows for the installation of diverse functional groups at the 3-position of the cyclobutane ring with complete control over the cis diastereoselectivity, providing access to valuable building blocks for medicinal chemistry. nih.govresearchgate.net

Transformations from Precursor Cyclobutanones

Starting from existing cyclobutanone frameworks, various transformations can be employed to synthesize more complex derivatives, including specific aryl ketones like this compound.

One effective method involves the enantioselective aldol (B89426) reaction between 2-hydroxycyclobutanone and aromatic aldehydes. mdpi.com This reaction, catalyzed by (S)-tryptophan, is completely regioselective, yielding 2,2-disubstituted cyclobutanones in good yields. mdpi.com

Another powerful, albeit multi-step, strategy is the formal γ-C-H functionalization of cyclobutyl aryl ketones. documentsdelivered.comnih.govnih.gov This sequence begins with a Norrish-Yang Type II reaction, where the cyclobutyl ketone undergoes a UV-light-promoted cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govnih.gov This key intermediate then participates in a palladium-catalyzed C-C bond cleavage and functionalization. nih.govnih.gov This process allows for the stereospecific introduction of various aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane ring, exclusively yielding the cis-isomer. nih.gov The resulting cis-γ-functionalized cyclobutyl aryl ketone can be further modified; for example, the benzoyl group can be converted into amides or esters. nih.govnih.gov

Table 2: Key Steps in Formal γ-C-H Functionalization of Cyclobutyl Ketones An interactive data table detailing the transformation sequence from cyclobutyl ketones.

| Step | Reaction Type | Intermediate/Product | Key Reagents | Reference |

|---|---|---|---|---|

| 1 | Norrish-Yang Cyclization | Bicyclo[1.1.1]pentan-2-ol | UV light | nih.govnih.gov |

This two-step approach provides access to valuable 1,3-disubstituted cyclobutane building blocks that are otherwise challenging to synthesize. nih.gov

C1-Bisnucleophile Mediated Cyclobutane Formation

Novel strategies for forming functionalized cyclobutanes utilize C1-bisnucleophiles. scholaris.cascholaris.ca These methods are of significant interest due to the unique reactivity and bonding characteristics of the resulting four-membered carbocycles. scholaris.cascholaris.ca

One such approach is the formal [3+1]-cycloaddition of 1,1-diborylalkanes with epihalohydrins or epoxy alcohol derivatives to produce borylated cyclobutanols. scholaris.cascholaris.ca The resulting cyclobutanol (B46151) products contain versatile boron handles that can be used for further synthetic elaborations. researchgate.net Mechanistic studies indicate that these reactions can proceed through divergent pathways depending on the substitution pattern of the 1,1-diborylalkane. scholaris.cascholaris.ca Similarly, lithiated 1,1-diborylalkanes can act as nucleophilic partners with various electrophiles, although their reactions with nitrogen-based electrophiles like aziridines have been explored more recently to form cyclopropanes. nih.gov

Another example involves the use of bis(iodozincio)methane, which can react with α-chloroaldehydes to form homoenolate intermediates, leading to cyclopropylamines, demonstrating the utility of C1-bisnucleophiles in small ring synthesis. scholaris.cascholaris.ca These methods represent new retrosynthetic pathways for accessing functionalized cyclobutane and cyclopropane (B1198618) cores. scholaris.cascholaris.ca

Advanced Reactivity and Reaction Mechanisms of Cyclobutyl Ketones

Ring-Opening Reactions

The high strain energy of the cyclobutane (B1203170) ring makes it susceptible to cleavage under various conditions, offering a pathway to linear aliphatic compounds. nrochemistry.com The carbonyl group in cyclobutyl ketones activates the C1-C2 and C1-C4 bonds, facilitating their scission to relieve this strain. These reactions can be initiated by electrophiles (Lewis acids) or nucleophiles.

Lewis Acid-Catalyzed Ring Opening

Lewis acids play a pivotal role in activating the cyclobutyl ketone system towards ring opening. Coordination of a Lewis acid to the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon and polarizes the C-C bonds of the ring, promoting their cleavage.

An unprecedented example involves the synergistic cleavage of both C2-C3 bonds in 3-arylcyclobutanones, catalyzed by a Lewis acid in the presence of water, to yield aryl alkyl ketones under mild conditions. researchgate.net The mechanism for the ring opening of cyclobutanones can vary. For instance, iron-catalyzed ring-opening of simple cyclobutanones can produce conjugated enones. researchgate.net In other systems, such as the reaction of alkyne-tethered cyclobutanones with a silver-based Lewis acid (AgSbF6), a ring-opening/alkyne-carbonyl metathesis sequence occurs to furnish multisubstituted naphthyl ketones. researchgate.net

Mechanistic studies on related systems, like Lewis acid-catalyzed epoxide opening, suggest that the catalyst lowers the reaction barrier by reducing the steric (Pauli) repulsion between the substrate and the incoming nucleophile. nih.gov The Lewis acid polarizes the electron density of the substrate away from the region of nucleophilic attack, thereby facilitating the reaction. nih.gov This principle can be extended to the activation of cyclobutyl ketones, where the Lewis acid makes the adjacent C-C bonds more susceptible to cleavage.

Table 1: Examples of Lewis Acid-Catalyzed Ring Opening of Cyclobutanone (B123998) Derivatives

| Catalyst | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Fe-catalyst | Simple Cyclobutanones | Conjugated Enones | researchgate.net |

| AgSbF6 | Alkyne-tethered Cyclobutanones | Naphthyl Ketones | researchgate.net |

| Sc(OTf)₃ | 3-Ethoxy Cyclobutanones | Bicyclic Acetals | researchgate.netdocumentsdelivered.com |

Nucleophile-Induced Ring Opening

Nucleophilic attack at the carbonyl carbon of a cyclobutyl ketone is a fundamental process that can lead to ring opening. libretexts.org The initial step is the formation of a tetrahedral alkoxide intermediate. libretexts.org The subsequent fate of this intermediate determines the reaction outcome. While simple addition is common, if the cyclobutyl ring possesses appropriate substituents or strain, the alkoxide can trigger a C-C bond cleavage.

For instance, fused 2-vinyl or 2-phenyl substituted cyclobutanones undergo stereoselective ring opening when treated with alkoxide ions like potassium tert-butoxide (t-BuO⁻) or sodium methoxide (B1231860) (MeO⁻). documentsdelivered.com This reaction produces vicinally disubstituted cycloalkene derivatives with high regioselectivity. documentsdelivered.com The driving force is the formation of a stable enolate upon cleavage of the strained four-membered ring.

Analogous reactions are well-documented for other strained ring systems. For example, a chiral N,N'-dioxide-scandium(III) complex catalyzes the asymmetric ring-opening of cyclopropyl (B3062369) ketones with nucleophiles such as thiols, alcohols, and carboxylic acids, yielding the corresponding adducts in high yield and enantiomeric excess. nih.gov While cyclobutyl ketones are less strained than cyclopropyl ketones, the principles of nucleophilic attack followed by strain-relieving ring opening remain pertinent.

Ring-Contraction Reactions

Ring-contraction reactions of cyclobutyl ketones provide a valuable route to highly functionalized cyclopropane (B1198618) derivatives. These transformations often proceed through rearrangement mechanisms that involve the excision of a carbon atom from the ring.

A primary example is the Favorskii rearrangement , which occurs when cyclic α-halo ketones are treated with a base. wikipedia.orgchemistwizards.com The mechanism involves the formation of an enolate, which then undergoes intramolecular nucleophilic substitution to form a bicyclic cyclopropanone (B1606653) intermediate. wikipedia.org Subsequent attack of a nucleophile (such as an alkoxide or hydroxide) on the carbonyl carbon opens the strained cyclopropanone ring, leading to a ring-contracted carboxylic acid derivative. wikipedia.orgchemistwizards.com For cyclobutanones, this typically requires prior α-halogenation.

The homo-Favorskii rearrangement is directly applicable to cyclobutanones and β-halo ketones, proceeding through a cyclobutanone intermediate to yield a ring-contracted cyclopropyl carboxylic acid derivative in the presence of a base. wikipedia.org

Photochemical methods also enable ring contractions. A visible light-mediated reaction, a variant of the Norrish type II process, can convert α-acylated saturated heterocycles into their ring-contracted counterparts. nih.gov For cyclic ketones, ultraviolet irradiation can induce Norrish Type-I cleavage of the α-C-C bond. rsc.org For cyclobutanone, this leads to the formation of ketene (B1206846) photoproducts, which can undergo subsequent reactions. rsc.org

An oxidative ring contraction of cyclobutene (B1205218) derivatives to form cyclopropylketones has also been reported using reagents like m-chloroperoxybenzoic acid (mCPBA). nih.gov

Table 2: Key Ring-Contraction Reactions of Cyclobutanone Derivatives

| Reaction Name | Reagents/Conditions | Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Favorskii Rearrangement | Base (e.g., NaOMe), α-halo ketone | Cyclopropanone | Cyclopropyl ester/acid | nrochemistry.comwikipedia.org |

| Homo-Favorskii Rearrangement | Base (e.g., t-BuOK) | Cyclobutanone | Cyclopropyl carboxylic acid derivative | wikipedia.org |

| Photochemical Ring Contraction | Visible or UV light | Diradical / Ketene | Varies (e.g., cyclopropanes) | nih.govrsc.org |

Ring-Expansion Reactions

Ring expansion provides a powerful method for synthesizing five- and six-membered rings from readily available cyclobutane precursors. These reactions are typically driven by the release of ring strain and are often catalyzed by acids or transition metals.

Brønsted Acid-Catalyzed C3-C4 Ring Expansion

Brønsted acids can catalyze the ring expansion of cyclobutyl ketones, particularly in systems where a stable carbocation intermediate can be formed. The reaction is initiated by the protonation of the carbonyl oxygen, which activates the system. stackexchange.com

In a well-studied example involving a bicyclic cyclobutanone (4,7,7-trimethylbicyclo[3.2.0]hept-3-en-6-one), treatment with p-toluenesulfonic acid (p-TsOH) leads to a ring expansion. stackexchange.com The proposed mechanism involves protonation of the carbonyl, followed by the participation of an adjacent double bond to form a tertiary carbocation. A subsequent 1,2-alkyl shift (Wagner-Meerwein rearrangement) expands the four-membered ring to a five-membered ring, ultimately yielding a more stable bicyclo[2.2.1]heptan-2-one derivative after isomerization. stackexchange.com This highlights a pathway where the C3-C4 bond of the original cyclobutanone framework migrates to expand the ring.

Cascade reactions initiated by Brønsted acids have also been developed for substituted cyclobutanones. For instance, 3-ethoxy cyclobutanones react with naphthols under Brønsted acid catalysis in a cascade involving ring-opening and double cyclization to form complex dioxabicyclo[3.3.1]nonane derivatives. documentsdelivered.com

Cationic Ring Expansion to Cyclohexenyl Ketones

The cationic ring expansion of simple cyclobutyl ketones specifically to cyclohexenyl ketones is not a commonly reported transformation in the literature. More frequently, cationic rearrangements of substituted cyclobutyl systems lead to five-membered rings.

For example, the rearrangement of 1-alkynylcyclobutanols can be catalyzed by gold(I) complexes. ugent.be This reaction proceeds through a cationic intermediate where the gold catalyst activates the alkyne. A subsequent migration of a C-C sigma bond from the cyclobutane ring onto the activated alkyne results in a one-carbon ring expansion to form α-alkylidenecyclopentanones. ugent.be

While direct expansion to a six-membered ring is less common, multi-step sequences or specifically substituted substrates would likely be required to achieve such a transformation. The formation of a cyclopentylcarbenium ion intermediate is a common theme in these reactions, which preferentially rearranges to a cyclopentene (B43876) or functionalized cyclopentane (B165970) system. ugent.be The pathway to a six-membered ring would involve a different rearrangement pattern, which appears to be less favored kinetically.

Oxidative Transformations of Cyclobutyl Ketones

The oxidation of cyclobutyl ketones can proceed through various pathways, leading to a range of products. Key among these are processes initiated by highly reactive species like the hydroxyl radical, resulting in oxygenated derivatives and carboxylic acids.

Hydroxyl Radical (·OH) Initiated Oxidation Processes

The hydroxyl radical (·OH) is a powerful oxidizing agent that readily reacts with organic molecules, including cyclic ketones. nih.gov The reaction of ·OH with cyclobutane has been studied, and it is understood that the reaction proceeds significantly slower than with its open-chain counterparts. researchgate.net The initial step in the oxidation of ketones by ·OH radicals can be either abstraction of a hydrogen atom or addition of the radical to the carbonyl group, forming a carbon-centered radical intermediate. nih.gov In the case of unsaturated ketones, this can lead to the formation of vinoxy radicals, which are important in various chemical processes. nih.gov While specific studies on Cyclobutyl 2-methylphenyl ketone are not detailed, the general principles of ·OH initiated oxidation of ketones provide a framework for understanding its potential transformations. nih.govnih.gov

Mechanisms of Oxygenation and Carboxylic Acid Formation

The conversion of ketones to carboxylic acids through oxidation is a fundamental transformation in organic chemistry. organic-chemistry.org One mechanism involves the photocatalytic decarboxylative oxygenation of carboxylic acids, which can be applied to synthesize ketones and aldehydes. princeton.edu This process often involves the formation of a hydroperoxide intermediate which then yields the final carbonyl product. princeton.edunih.gov The chemoselectivity of these reactions, determining whether a ketone, aldehyde, or peroxide is formed, can be controlled by factors such as the choice of base. nih.gov Another pathway for carboxylic acid formation from alcohols involves a ruthenium-catalyzed oxidation where water serves as the oxygen donor. nih.gov This process includes the dehydrogenation of an alcohol to an aldehyde, followed by hydration to a gem-diol, and subsequent dehydrogenation to the carboxylic acid. nih.gov The oxidation of cyclic compounds like cyclohexane (B81311) can lead to the formation of dicarboxylic acids through the cleavage of the ring. researchgate.net These mechanisms highlight the potential pathways for the oxygenation of cyclobutyl ketones and their subsequent conversion to carboxylic acids.

Tandem and Cascade Reactions Involving Cyclobutyl Ketones

Tandem and cascade reactions offer an efficient means to construct complex molecules from simpler starting materials in a single operation. Cyclobutyl ketones are valuable substrates in such reaction sequences due to the ring strain that can be strategically released.

Nucleophile Addition/Ring-Contraction/Ring-Expansion Sequences

Ring expansion and contraction reactions are powerful tools in organic synthesis for modifying cyclic frameworks. wikipedia.org The Favorskii rearrangement is a well-known example of a base-induced ring contraction of α-haloketones, proceeding through a cyclopropanone intermediate. etsu.edu Cationic rearrangements, often of the pinacol (B44631) type, can also lead to ring contraction. wikipedia.org Conversely, ring expansions can be achieved through various methods, including the opening of a bicyclic intermediate. wikipedia.org For instance, the reaction of enamines of cyclic ketones with reagents like methyl propiolate can lead to a four-carbon ring expansion. rsc.org The treatment of 1-alkynyl cyclobutanols with an aryl iodide in the presence of a palladium catalyst can result in a tandem addition-ring expansion to yield 2-arylidenecyclopentanones. ugent.be These sequences allow for the transformation of the cyclobutane ring into other cyclic systems, such as cyclopentanes.

Sequential C-H/C-C Functionalization Pathways

Recent advancements have enabled the sequential functionalization of C-H and C-C bonds in cyclobutyl ketones, providing a stereospecific route to cis-1,3-difunctionalized cyclobutanes. nih.govnih.govresearchgate.netresearchgate.netdocumentsdelivered.com This strategy involves an initial Norrish-Yang cyclization of a cyclobutyl aryl ketone to generate a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govresearchgate.net This intermediate then undergoes a palladium-catalyzed C-C bond cleavage and functionalization with various coupling partners, including aryl, heteroaryl, alkenyl, and alkynyl groups. nih.govresearchgate.net This two-step process can even be performed in a one-pot procedure, enhancing its synthetic utility. nih.gov The resulting γ-functionalized cyclobutyl ketones can be further elaborated, demonstrating the versatility of this methodology. nih.govresearchgate.net

The table below summarizes the sequential C-H/C-C functionalization of a model cyclobutyl phenyl ketone.

| Step | Reaction | Intermediate/Product | Key Features |

| 1 | Norrish-Yang Cyclization | Bicyclo[1.1.1]pentan-2-ol | Photochemically induced γ-C-H functionalization. nih.govresearchgate.net |

| 2 | Pd-catalyzed C-C Cleavage/Functionalization | cis-γ-functionalized cyclobutyl ketone | Stereospecific introduction of various functional groups. nih.govresearchgate.net |

Transformations to Nitrogen Heterocycles

Cycloalkanones can be converted into nitrogen-containing heterocycles through multi-step reaction sequences. nih.gov One such method involves the Beckmann rearrangement of the corresponding oxime to form a lactam. Subsequent photochemical rearrangement of the N-activated lactam leads to ring contraction and the incorporation of a nitrogen atom into the cyclic framework. nih.gov While this specific transformation has been demonstrated for converting cycloalkanones into N-heterocycles like those found in alkaloids, the general principle could potentially be applied to cyclobutyl ketones. nih.gov Another broad area of research involves the denitrogenative transformation of various nitrogen heterocycles to synthesize new compounds, indicating the diverse possibilities for creating nitrogen-containing molecules from different starting materials. wiley.comwiley-vch.de

Photochemical Reactivity: Norrish-Yang Cyclization of Cyclobutyl Ketones

The Norrish-Yang cyclization is a characteristic photochemical reaction of ketones bearing accessible γ-hydrogens. youtube.com This intramolecular reaction is a subset of the Norrish Type II reaction, which proceeds upon photoexcitation of the carbonyl group. documentsdelivered.comacs.org The process is initiated by the absorption of UV light, promoting the ketone to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. acs.org This excited ketone behaves like a diradical and abstracts a γ-hydrogen atom, leading to the formation of a 1,4-biradical intermediate. nih.govunacademy.com This biradical can then either undergo fragmentation (a classic Norrish Type II outcome) or cyclize to form a cyclobutanol (B46151) derivative, a process known as the Norrish-Yang reaction. nih.govyoutube.com

In the case of cyclobutyl aryl ketones, such as the parent compound cyclobutyl phenyl ketone, the Norrish-Yang cyclization is a prominent pathway, yielding a bicyclo[1.1.1]pentan-2-ol derivative. nih.gov For this compound, the presence of γ-hydrogens on the cyclobutyl ring facilitates this transformation. The reaction mechanism involves the intramolecular abstraction of a γ-hydrogen from the cyclobutyl ring by the photo-excited carbonyl oxygen. This is followed by the cyclization of the resulting 1,4-biradical to form 2-(2-methylphenyl)bicyclo[1.1.1]pentan-2-ol.

Research on the closely related cyclobutyl phenyl ketone has shown that the efficiency of the Norrish-Yang cyclization can be influenced by reaction conditions. For instance, the choice of the light source is critical. While the use of a high-power mercury arc lamp can lead to the formation of side-products such as pinacols and ring-opened pentenones, employing a milder 365 nm UV source has been found to significantly improve the yield of the desired bicyclic alcohol and simplify the reaction setup. nih.gov

The electronic nature of the substituents on the aryl ring also plays a crucial role. Studies on various aryl cyclobutyl ketones have indicated that electron-withdrawing groups on the aromatic ring are well-tolerated and can lead to moderate yields of the bicyclo[1.1.1]pentan-2-ol product. Conversely, the presence of electron-donating groups on the aryl ring can hinder or even completely suppress the formation of the cyclized product. nih.gov The 2-methyl group on the phenyl ring of this compound is a weakly electron-donating group, which might slightly decrease the reactivity towards cyclization compared to the unsubstituted phenyl analogue. Furthermore, the ortho-position of the methyl group could introduce steric hindrance, potentially influencing the conformation of the 1,4-biradical intermediate and thus the stereochemical outcome of the cyclization. The stereoselectivity of the Norrish-Yang reaction can be significant, particularly in the solid state, where the crystal lattice can pre-organize the molecule into a conformation that favors the abstraction of a specific γ-hydrogen. nih.gov

| Starting Material | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cyclobutyl phenyl ketone | 450-W Hanovia mercury arc lamp | 2-Phenylbicyclo[1.1.1]pentan-2-ol | 15–38% | nih.gov |

| Cyclobutyl phenyl ketone | 365 nm UV source | 2-Phenylbicyclo[1.1.1]pentan-2-ol | up to 45% | nih.gov |

Nucleophilic Addition Reactions to the Ketone Moiety

The carbonyl group of this compound is a key site for chemical transformations, particularly nucleophilic addition reactions. unacademy.commasterorganicchemistry.com The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by electron-rich species known as nucleophiles. youtube.comkhanacademy.org The general mechanism of nucleophilic addition involves the attack of the nucleophile on the carbonyl carbon, which leads to the breaking of the C=O π-bond and the formation of a tetrahedral alkoxide intermediate. unacademy.comkhanacademy.org This intermediate is then typically protonated by a protic solvent or upon acidic workup to yield the final alcohol product. unacademy.com

The reactivity of ketones in nucleophilic addition reactions is governed by both steric and electronic factors. youtube.comstackexchange.com Generally, aldehydes are more reactive than ketones because they are less sterically hindered and their carbonyl carbon is more electrophilic. khanacademy.org In the case of this compound, the carbonyl carbon is bonded to a cyclobutyl group and a 2-methylphenyl group. The cyclobutyl ring is a relatively small and puckered ring system. The 2-methylphenyl group, however, introduces significant steric bulk in the vicinity of the carbonyl group. This ortho-methyl group can sterically hinder the approach of the nucleophile to the carbonyl carbon, thereby reducing the reaction rate compared to the unsubstituted cyclobutyl phenyl ketone.

Electronically, the 2-methyl group is weakly electron-donating through hyperconjugation, which slightly reduces the electrophilicity of the carbonyl carbon. stackexchange.com This electronic effect, combined with the more dominant steric hindrance, makes this compound generally less reactive towards nucleophiles than non-ortho-substituted aryl ketones or aliphatic ketones.

The nature of the nucleophile also plays a critical role in these reactions. masterorganicchemistry.com Strong, "hard" nucleophiles such as Grignard reagents (e.g., methylmagnesium bromide) and organolithium reagents lead to an irreversible addition to form tertiary alcohols. youtube.com Weaker, "soft" nucleophiles may undergo reversible addition. The reversibility of the reaction is dependent on the basicity of the nucleophile and the stability of the resulting tetrahedral intermediate. masterorganicchemistry.com

| Factor | Effect on Reactivity | Example in this compound |

|---|---|---|

| Steric Hindrance | Increased steric bulk around the carbonyl group decreases reactivity. | The ortho-methyl group on the phenyl ring increases steric hindrance. |

| Electronic Effects | Electron-donating groups decrease the electrophilicity of the carbonyl carbon, reducing reactivity. Electron-withdrawing groups increase reactivity. | The methyl group is weakly electron-donating, slightly reducing reactivity. |

| Nature of Nucleophile | Stronger, more basic nucleophiles (e.g., Grignard reagents) react faster and often irreversibly. | Reaction with a strong nucleophile like an organolithium reagent would be expected to proceed to the tertiary alcohol. |

| Solvent | Protic solvents can solvate the nucleophile and the carbonyl oxygen, influencing reaction rates. | Aprotic solvents are typically used for reactions with strong, basic nucleophiles. |

Stereochemical Control in Cyclobutyl Ketone Transformations

Diastereoselective Synthesis of Substituted Cyclobutanes

The diastereocontrolled synthesis of 1,3-disubstituted cyclobutanes is a significant challenge, yet it is crucial for creating scaffolds with beneficial pharmacological properties. A powerful strategy for achieving high diastereoselectivity in the functionalization of cyclobutyl aryl ketones, such as cyclobutyl 2-methylphenyl ketone, involves a sequential C–H/C–C functionalization approach. This method provides exclusively cis-γ-functionalized cyclobutyl ketones. researchgate.net

The process begins with a Norrish-Yang cyclization of the parent cyclobutyl aryl ketone. This photochemical reaction generates a key bicyclo[1.1.1]pentan-2-ol intermediate. This intermediate then undergoes a palladium-catalyzed, ligand-enabled C–C bond cleavage and subsequent functionalization. researchgate.netnih.gov This two-step sequence allows for the introduction of a wide range of aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane (B1203170) ring with exceptional control over the diastereoselectivity, yielding the cis-isomer exclusively. researchgate.netnih.gov The utility of this method is further enhanced by the fact that the directing benzoyl group can later be converted into other functional groups like amides and esters. researchgate.net

For instance, the application of this methodology to this compound would proceed as outlined in the following reaction scheme, leading to a variety of cis-1,3-disubstituted cyclobutane derivatives.

Table 1: Diastereoselective Synthesis of cis-1,3-Difunctionalized Cyclobutanes

| Starting Material | Reaction Sequence | Product | Diastereoselectivity |

| This compound | 1. Norrish-Yang Cyclization2. Pd(II)-catalyzed C-C functionalization | cis-3-substituted-cyclobutyl 2-methylphenyl ketone | >99:1 (cis:trans) |

Enantioselective Transformations of Cyclobutyl Ketones

Achieving enantioselectivity in the transformation of cyclobutyl ketones is a key goal for the synthesis of chiral molecules. Various strategies have been developed that could be applied to this compound to generate enantioenriched products.

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of carbonyl compounds. For cyclobutanones, organocatalytic methods such as Michael additions and aldol (B89426) reactions can be employed to create chiral products. researchgate.netthieme-connect.demdpi.com

In the context of a Michael addition, a chiral primary amine catalyst, such as one derived from (R,R)-1,2-diphenylethylenediamine (DPEN), can react with the cyclobutanone (B123998) to form a nucleophilic enamine. mdpi.com This enamine can then add to an electrophile, like a nitroalkene, in a stereocontrolled manner. The thiourea (B124793) moiety on the catalyst activates the nitroalkene through hydrogen bonding, leading to a highly organized transition state that directs the enantioselectivity of the carbon-carbon bond formation. mdpi.com While specific studies on this compound are not prevalent, this general methodology is applicable.

Similarly, the organocatalytic aldol reaction of 2-hydroxycyclobutanone with aldehydes has been shown to produce chiral aldol adducts with high diastereoselectivity and enantioselectivity when catalyzed by amino acids like L-threonine. thieme-connect.de These approaches highlight the potential for organocatalysis to effect complex, stereoselective transformations on the cyclobutane scaffold.

Table 2: Organocatalytic Functionalization of Cyclobutanone Derivatives

| Reaction Type | Catalyst | Substrates | Key Features |

| Michael Addition | DPEN-based thiourea | Cycloketones, Nitroalkenes | High enantioselectivity (up to 99% ee) and diastereoselectivity. mdpi.com |

| Aldol Reaction | L-threonine | 2-Hydroxycyclobutanone, Aromatic aldehydes | Good yields and high stereoselectivity (syn selectivity up to 85:15, ee up to 84%). thieme-connect.de |

A sophisticated strategy for achieving enantioselectivity is the use of chiral transient directing groups in transition-metal-catalyzed C-H bond functionalization. This approach avoids the need for pre-installing and later removing a directing group. researchgate.net

For the enantioselective arylation of cyclobutyl ketones, a palladium(II)-catalyzed reaction can be employed using a chiral amino acid as a transient directing group. researchgate.net In this process, the amino acid condenses with the ketone to form a chiral imine in situ. This imine then directs a palladium catalyst to selectively activate a specific C(sp³)–H bond. The chirality of the amino acid backbone controls the facial selectivity of the subsequent bond formation, leading to an enantioenriched product. Notably, the choice of a pyridone ligand is often crucial for achieving high enantioselectivity in these transformations. researchgate.net This method has been successfully applied to the arylation of various cyclobutyl alkyl ketones with high yields and enantiomeric ratios. researchgate.net

The use of chiral ligands to control the stereochemical outcome of metal-catalyzed reactions is a cornerstone of asymmetric synthesis. In the context of cyclobutyl ketone transformations, ligand-enabled stereocontrol is particularly evident in the palladium-catalyzed functionalization reactions mentioned earlier. researchgate.netnih.gov

The palladium(II)-catalyzed C-C bond functionalization of the bicyclo[1.1.1]pentan-2-ol intermediate, derived from a cyclobutyl aryl ketone, relies on a ligand to enable the reaction and ensure its stereospecificity. researchgate.netnih.gov While the primary outcome discussed was diastereoselectivity (cis), the development of chiral ligands for this system could potentially render the process enantioselective.

Furthermore, palladium-catalyzed reactions on aromatic ketones, a class to which this compound belongs, often show high selectivity that is dependent on the ligand employed. For example, the para-selective difluoromethylation of aromatic ketones is achieved using a specific palladium/triphenylphosphine catalytic system. acs.org This demonstrates the power of ligands to control not only stereoselectivity but also regioselectivity in the functionalization of ketones. The design and application of new chiral ligands remain a promising avenue for achieving novel enantioselective transformations of this compound.

Computational and Theoretical Investigations

Quantum Chemical Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) has become a predominant method for quantum chemistry calculations, offering a balance between accuracy and computational cost, making it suitable for studying complex organic reactions. nih.gov For Cyclobutyl 2-methylphenyl ketone, DFT calculations are instrumental in elucidating the mechanisms of its various potential reactions, particularly photochemical transformations like the Norrish-Yang reaction, which is a characteristic reaction of cyclobutyl aryl ketones. nih.govresearchgate.net

DFT calculations can map out the potential energy surface (PES) of a reaction, identifying the structures of reactants, intermediates, transition states, and products. This allows for a detailed step-by-step description of the reaction mechanism. For instance, in the context of the Norrish-Yang cyclization, DFT can be used to model the initial excitation of the ketone, subsequent intramolecular hydrogen abstraction from the cyclobutyl ring by the excited carbonyl oxygen, and the final cyclization or cleavage steps.

The choice of functional and basis set is crucial for the accuracy of DFT calculations. Commonly used functionals for organic reactions include B3LYP and M06-2X, often paired with basis sets like 6-31G(d) or larger for better accuracy. Solvation models can also be incorporated to simulate reaction conditions in different solvents.

| Spectroscopic Properties | Prediction of spectroscopic data (e.g., IR, NMR) to aid in the identification of transient species. |

Transition State Analysis and Reaction Pathway Modeling

The exploration of transition state (TS) geometries is fundamental to understanding chemical reaction mechanisms and modeling their kinetics. nih.gov A transition state represents the highest energy point along the minimum energy path between reactants and products. nih.gov Identifying the structure and energy of the transition state is crucial for calculating the activation energy of a reaction, which in turn determines the reaction rate.

For this compound, transition state analysis can be used to model various reaction pathways. For example, in a photochemical reaction, there can be multiple competing pathways, such as ring-opening, cyclization, or fragmentation. By locating the transition states for each of these pathways, their relative energy barriers can be compared to predict the major reaction product.

Computational methods like the synchronous transit-guided quasi-Newton (STQN) method or nudged elastic band (NEB) method are often employed to locate transition states. nih.gov Once a transition state is located, vibrational frequency analysis is performed to confirm that it is a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are then used to connect the transition state to the corresponding reactants and products, verifying the modeled reaction pathway. nih.gov

Elucidation of Electronic and Steric Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are significantly influenced by both electronic and steric effects. The presence of the 2-methylphenyl group introduces specific electronic and steric features that can be elucidated through computational studies.

Electronic Effects: The 2-methyl group is a weak electron-donating group, which can influence the electronic properties of the aromatic ring and the carbonyl group. Research on related aryl cyclobutyl ketones has shown that electron-rich aryl groups can inhibit certain reactions, such as the Norrish-Yang cyclization. researchgate.net This is because the electron-donating group can decrease the reactivity of the excited carbonyl group towards intramolecular hydrogen abstraction. DFT calculations can quantify these effects by analyzing the charge distribution and molecular orbitals of the ketone in its ground and excited states.

Steric Effects: The ortho-methyl group imposes significant steric hindrance around the carbonyl group. This steric bulk can influence the conformation of the molecule, affecting the planarity of the aryl-carbonyl system. acs.org This twisting can alter the conjugation between the phenyl ring and the carbonyl group, thereby affecting its photochemical reactivity. Furthermore, steric hindrance can influence the stereoselectivity of reactions by favoring approaches of reactants from the less hindered face. Computational modeling can precisely calculate the steric strain in different conformations and transition states, helping to rationalize observed selectivities.

Table 2: Influence of the 2-Methylphenyl Group on Reactivity

| Effect | Description | Computational Insight |

|---|---|---|

| Electronic | The methyl group donates electron density to the phenyl ring. | Analysis of Mulliken charges and frontier molecular orbitals (HOMO/LUMO) can show increased electron density on the aromatic ring, potentially deactivating the carbonyl group for certain reactions. |

| Steric | The ortho-methyl group creates steric bulk around the carbonyl. | Calculation of dihedral angles (e.g., C-C-C=O) and conformational analysis can reveal a non-planar arrangement, impacting conjugation and reactivity. Transition state modeling can show a preference for specific diastereomeric pathways due to steric clashes. |

Rationalization of Divergent Reaction Pathways

Ketones like this compound can often undergo multiple, competing reaction pathways, leading to a mixture of products. Computational studies are invaluable for rationalizing why certain pathways are favored over others. For cyclobutyl ketones, photochemical reactions can proceed via different mechanisms, such as the Norrish Type I and Type II pathways. rsc.org

Norrish Type I cleavage involves the homolytic cleavage of the bond between the carbonyl carbon and the cyclobutyl ring, forming a radical pair.

Norrish Type II reaction involves intramolecular gamma-hydrogen abstraction by the excited carbonyl oxygen, leading to a 1,4-biradical, which can then cyclize to form a cyclobutanol (B46151) or cleave to form an enol and an alkene.

DFT calculations can be used to determine the activation barriers for each of these competing pathways. The calculated energy profiles can explain the experimentally observed product distribution. For example, if the calculated energy barrier for the Norrish Type II pathway is significantly lower than that for the Norrish Type I pathway, the Type II products are expected to be dominant.

Furthermore, computational analysis can reveal subtle dynamic effects that influence selectivity. In some cases, a single transition state can lead to multiple products through a post-transition-state bifurcation. nih.gov In such scenarios, the trajectory of the molecule on the potential energy surface after passing the transition state determines the final product, and this can be modeled using molecular dynamics simulations.

Advanced Applications of Cyclobutyl Ketones in Organic Synthesis

Role as Versatile Molecular Building Blocks for Complex Architectures

Cyclobutyl ketones, including Cyclobutyl 2-methylphenyl ketone, are increasingly recognized as valuable building blocks for the construction of complex molecular frameworks. Their rigid, three-dimensional structure can impart unique conformational constraints on larger molecules, which is a desirable feature in medicinal chemistry for enhancing binding affinity and metabolic stability. The ability to functionalize both the cyclobutane (B1203170) ring and the aromatic portion of the molecule allows for the divergent synthesis of a wide array of complex structures from a common intermediate. For instance, the cyclobutane ring can serve as a scaffold to which various functional groups are attached with precise stereocontrol, leading to the synthesis of novel carbocyclic nucleoside analogs and other biologically active compounds. nih.gov

Synthesis of Densely Functionalized Cyclobutane Scaffolds

A significant application of cyclobutyl aryl ketones is in the synthesis of densely functionalized cyclobutane scaffolds. A powerful strategy involves the Norrish-Yang cyclization, a photochemical reaction where the excited ketone abstracts a γ-hydrogen from the cyclobutane ring, leading to a 1,4-biradical that cyclizes to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.gov This intermediate can then undergo a variety of transformations.

Recent research has demonstrated a sequential C–H/C–C functionalization strategy starting from cyclobutyl aryl ketones. nih.gov The bicyclo[1.1.1]pentan-2-ol intermediate, generated via the Norrish-Yang reaction, can undergo a palladium-catalyzed C–C bond cleavage and subsequent functionalization. This allows for the stereospecific introduction of aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane ring, exclusively yielding the cis-isomer. This methodology provides a powerful tool for the diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes, which are emerging as important motifs in drug discovery. nih.gov

Precursors for Heterocyclic Compound Synthesis

While the direct conversion of this compound into heterocyclic systems is not extensively reported, the reactivity of the cyclobutanone (B123998) moiety, in general, provides pathways to various heterocycles. For instance, functionalized cyclobutanones can serve as precursors for the synthesis of furan-containing molecules. The ring-opening of certain cyclobutane derivatives can lead to 1,4-dicarbonyl compounds, which are classic precursors for furans via the Paal-Knorr synthesis. pharmaguideline.comorganic-chemistry.org

Furthermore, the synthesis of purine (B94841) and pyrimidine (B1678525) carbocyclic nucleoside analogs has been achieved starting from functionalized cyclobutanones, demonstrating their utility in constructing complex heterocyclic frameworks. nih.gov The reaction of 2-bromo-3-benzoyloxycyclobutanone with purine, for example, yields N-7 and N-9 alkylated products that can be further elaborated. nih.gov Additionally, general methods for the synthesis of quinolines from the reaction of 2-aminoaryl ketones with other ketones suggest a potential, albeit indirect, route from derivatives of this compound. mdpi.comnih.gov

Transformations into other Carbocyclic Systems (e.g., Cyclopropanes, Cyclohexanes)

The strained nature of the cyclobutane ring makes it susceptible to ring expansion and rearrangement reactions, providing access to other carbocyclic systems. For example, the homologation of arylcyclobutanones with trimethylsilyldiazomethane, catalyzed by scandium(III) triflate, can lead to the formation of cyclopentanones through a ring expansion process. nih.gov This transformation offers a method to increase the ring size by one carbon atom.

While less common, transformations leading to cyclohexanes are also conceivable. For instance, a Diels-Alder reaction involving a diene and a cyclobutene (B1205218) derivative (which could potentially be derived from a cyclobutyl ketone) would lead to a cyclohexene, which can then be hydrogenated to a cyclohexane (B81311). The inherent reactivity of the four-membered ring opens up possibilities for various skeletal rearrangements to access larger carbocyclic frameworks.

Functional Group Interconversions on the Ketone and Aromatic Moieties

The ketone and aromatic functionalities of this compound are amenable to a wide range of chemical transformations, further enhancing its synthetic utility.

On the Ketone Moiety:

Baeyer-Villiger Oxidation: The ketone can be converted to an ester or a lactone through oxidation with a peroxyacid. In the case of cyclobutyl aryl ketones, this reaction can proceed with high regioselectivity, leading to the formation of a γ-lactone. unica.it The migratory aptitude of the adjacent groups dictates which C-C bond is cleaved.

Beckmann Rearrangement: The corresponding oxime of the ketone can undergo an acid-catalyzed rearrangement to form an amide. This reaction provides a route to nitrogen-containing compounds from the ketone precursor.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride. Further reduction to a methylene (B1212753) (CH₂) group can be achieved under more forcing conditions, such as the Wolff-Kishner or Clemmensen reductions, effectively deoxygenating the ketone.

On the Aromatic Moiety:

The 2-methylphenyl group can undergo various electrophilic aromatic substitution reactions. The methyl group is an ortho-, para-directing group, and its presence, along with the cyclobutylcarbonyl group (which is a meta-director), will influence the regioselectivity of further substitutions. Potential transformations include nitration, halogenation, and further Friedel-Crafts reactions, allowing for the introduction of additional functional groups onto the aromatic ring. For example, the p-methoxyphenyl substituent in a related γ-arylated cyclobutyl ketone has been shown to undergo ruthenium-catalyzed oxidation to a carboxylic acid, providing a versatile handle for further chemical modifications. nih.gov

This compound, while a specific and not widely commercialized compound, represents a class of molecules—cyclobutyl aryl ketones—that hold significant and underexplored potential in organic synthesis. Their utility as building blocks for complex and densely functionalized cyclobutanes is well-demonstrated, and their capacity to be transformed into other carbocyclic and potentially heterocyclic systems, coupled with the array of possible functional group interconversions, marks them as powerful tools for the synthetic chemist. As the demand for novel molecular scaffolds in materials science and medicinal chemistry continues to grow, the advanced applications of such unassuming ketones are likely to become increasingly prominent.

Emerging Trends and Future Directions in Cyclobutyl 2 Methylphenyl Ketone Research

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of sophisticated catalytic systems is central to advancing the chemistry of cyclobutyl aryl ketones. The primary goals are to enhance reaction efficiency, control stereoselectivity, and broaden the scope of accessible molecular architectures.

A significant area of progress involves palladium catalysis . Researchers have developed ligand-enabled palladium-catalyzed reactions that achieve formal γ-C–H functionalization of aryl cyclobutyl ketones. nih.govnih.gov This method provides stereospecific access to valuable cis-1,3-disubstituted cyclobutanes, a feat that is challenging with traditional synthetic routes. nih.govnih.govresearchgate.net The success of this strategy relies on a sequential Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes a palladium(II)-catalyzed C–C bond cleavage and functionalization. nih.govnih.gov

Photocatalysis is another rapidly emerging frontier. Visible-light photocatalysis, in particular, offers a powerful method for constructing complex molecular scaffolds that are otherwise difficult to prepare. acs.org Strategies involving sequential photocatalytic reactions are being used for the diastereoselective synthesis of densely functionalized cyclobutanes. acs.orgnih.gov For instance, iridium-based photosensitizers can promote intramolecular [2+2] cycloadditions to build complex fused ring systems with high stereocontrol. acs.org Gold-mediated photocatalysis has also been shown to be effective for the [2+2]-cycloaddition of coumarins and unactivated alkenes to form cyclobutane-fused chromanones. researchgate.net

Organocatalysis continues to provide novel, metal-free alternatives for modifying cyclobutanone (B123998) systems. Chiral catalysts derived from natural products, such as cinchona alkaloids and amino acids, are being employed for various transformations. mdpi.comnih.gov These include the desymmetrization of 3-substituted cyclobutanones via aldol (B89426) reactions and intramolecular Michael additions, affording architecturally complex fused carbocycles with excellent diastereo- and enantioselectivity. mdpi.comnih.gov

Beyond palladium and light-mediated systems, catalysts based on more earth-abundant metals like cobalt are gaining traction. Cobalt catalysts have been reported to enable the intramolecular hydroacylation of dienyl aldehydes to selectively form cyclobutanones, overturning the typical preference for cyclopentanone (B42830) formation seen with rhodium catalysts. escholarship.org

Table 1: Comparison of Emerging Catalytic Systems for Cyclobutyl Ketone Functionalization

| Catalytic System | Transformation | Key Advantages |

|---|---|---|

| Palladium(II) with Ligand | γ-C–H/C–C Functionalization | High cis-diastereoselectivity for 1,3-disubstitution. nih.govnih.gov |

| Visible-Light Photocatalysis (Ir, Au) | [2+2] Cycloadditions, Dearomatization | Access to complex, fused polycyclic scaffolds; high stereocontrol. acs.orgresearchgate.net |

| Organocatalysis (e.g., Cinchona Alkaloids) | Desymmetric Aldol/Michael Additions | Metal-free; high enantioselectivity; synthesis of complex fused rings. mdpi.comnih.gov |

| Cobalt with Chiral Phosphine Ligand | Intramolecular Hydroacylation | Use of earth-abundant metal; selective formation of strained 4-membered rings. escholarship.org |

Exploration of New Reaction Manifolds for Cyclobutyl Ketone Derivatization

Building on novel catalytic systems, chemists are exploring new reaction manifolds to diversify the chemical space accessible from cyclobutyl 2-methylphenyl ketone. These strategies move beyond simple modifications to enable profound structural transformations.

A leading example is the sequential C–H/C–C functionalization , which transforms readily available aryl cyclobutyl ketones into highly valuable cis-γ-functionalized derivatives. nih.govnih.gov This two-step process involves an initial photochemical Norrish-Yang cyclization followed by a palladium-catalyzed ring-opening and cross-coupling. This allows for the installation of a wide range of aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane (B1203170) ring with exclusive cis-selectivity. nih.gov The resulting benzoyl group can then be further converted into other functionalities like amides and esters. nih.gov

The inherent strain of the cyclobutane ring is also being exploited in ring expansion and rearrangement reactions . Organocatalytic methods can convert 3-substituted cyclobutanones into γ-lactams through a tandem O-nitrosobenzene alkylation-ring expansion sequence, generating two new stereocenters with high enantiomeric control. mdpi.com The ketone moiety itself can also be a site for derivatization through classic transformations like the Beckmann rearrangement to form anilides or the Baeyer-Villiger oxidation to yield acyl cyclobutanols, with the regioselectivity of bond cleavage being controllable. nih.gov

Furthermore, direct β-functionalization of the ketone, traditionally a challenging task, is now being achieved through innovative palladium-catalyzed redox cascades and the merger of photoredox and organocatalysis. uchicago.eduscispace.comuchicago.edu These methods allow for the direct coupling of the ketone's β-position with various functional groups, bypassing the need for pre-functionalized substrates. scispace.com

Table 2: Novel Derivatization Strategies for Aryl Cyclobutyl Ketones

| Reaction Manifold | Starting Material | Product Type | Key Features |

|---|---|---|---|

| Sequential γ-C–H/C–C Functionalization | Aryl Cyclobutyl Ketone | cis-1,3-Difunctionalized Cyclobutane | Installs diverse substituents (aryl, alkenyl, etc.) with high cis-selectivity. nih.govnih.gov |

| Organocatalytic Ring Expansion | 3-Substituted Cyclobutanone | γ-Lactam | Forms nitrogen-containing five-membered rings with high enantioselectivity. mdpi.com |

| Palladium-Catalyzed Redox Cascade | Cyclic Ketone | β-Alkenylated or β-Alkylated Ketone | Direct functionalization of the less reactive β-position. uchicago.eduuchicago.edu |

| Photoredox/Organocatalysis Merger | Cyclic Ketone | γ-Hydroxyketone | Direct β-coupling with other ketones via radical intermediates. scispace.com |

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing synthetic route design, with a focus on improving safety, reducing waste, and enhancing energy efficiency. The integration of continuous flow chemistry represents a significant step in this direction for the synthesis of cyclobutane derivatives.

Flow chemistry is particularly advantageous for reactions involving highly reactive or unstable intermediates, which are common in cyclobutane synthesis. "Flash flow" techniques, which utilize residence times on the order of seconds, allow for the generation and immediate use of sensitive species like aryllithiums, preventing degradation and side reactions that plague traditional batch processes. chemrxiv.org This approach has been successfully applied to the lithiation and trapping of aryl halides bearing sensitive functional groups like ketones. chemrxiv.org Similarly, a continuous flow process for the synthesis of cyclopropyl (B3062369) ketones from 2-hydroxycyclobutanones has been developed using a reusable solid acid catalyst (Amberlyst-35), allowing for multigram, scalable synthesis under mild conditions. mdpi.comresearchgate.net

Table 3: Advantages of Flow Chemistry in Cyclobutane-Related Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Handling Reactive Intermediates | Requires cryogenic temperatures, slow addition. | Precise control of short residence times (seconds), minimizing decomposition. chemrxiv.orgnih.gov |

| Photochemistry | Poor light penetration in large scale, inefficient lamps. | Uniform irradiation, enhanced efficiency with LEDs, improved safety. researchgate.netnih.gov |

| Scalability | Often problematic, requires re-optimization. | Readily scalable by extending run time; consistent product quality. mdpi.comresearchgate.net |

| Sustainability | Large solvent volumes, energy-intensive. | Reduced solvent, lower energy needs, potential for catalyst recycling. nih.govnih.gov |

Advanced Mechanistic Studies using Spectroscopic and Computational Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing methods and designing new, more efficient transformations. Research on this compound and its analogs is increasingly supported by advanced mechanistic studies that combine classic experiments with modern spectroscopic and computational tools.

In the palladium-catalyzed γ-C–H functionalization of aryl cyclobutyl ketones, detailed mechanistic experiments have been crucial for elucidating the reaction pathway. nih.gov For instance, subjecting potential side products to the reaction conditions helped rule out a direct ketone-directed γ-C–H activation. nih.gov The use of radical scavengers like TEMPO demonstrated that a radical process was unlikely. nih.gov Deuterium labeling studies supported the intermediacy of a γ-palladated species and excluded mechanisms involving a cyclobutene (B1205218) intermediate. nih.gov These experiments collectively point towards a plausible Pd(II)/Pd(IV) catalytic cycle, initiated by the coordination of the hydroxyl group of the bicyclo[1.1.1]pentan-2-ol intermediate to the palladium center. nih.gov

Computational studies, often using Density Functional Theory (DFT), are becoming indispensable for rationalizing observed outcomes. In the study of photoredox-catalyzed reactions of bicyclo[1.1.0]butanes to form polysubstituted cyclobutanes, computational calculations helped explain the origin of the observed anti-diastereoselectivity by analyzing the steric repulsion in the transition states of the key mdpi.commdpi.com-rearrangement step. rsc.org

Spectroscopic techniques are also being integrated in real-time to monitor reactions. For example, in-line Raman spectroscopy has been used in flow chemistry setups to determine the optimal reaction time and temperature for the generation of short-lived intermediates, enabling precise process control. researchgate.net These advanced studies provide a detailed picture of the reaction landscape, shedding light on the roles of ligands, additives, and the electronic nature of the catalyst, which is essential for future catalyst design and reaction development. rsc.org

Table 4: Mechanistic Investigation Techniques and Findings

| Technique | Application | Key Finding/Conclusion |

|---|---|---|

| Deuterium Labeling | Probing C-H activation pathways. | Supported the intermediacy of a γ-palladated species in Pd-catalyzed functionalization. nih.gov |

| Radical Scavenger Experiments | Testing for radical intermediates. | Ruled out a radical-mediated pathway in the Pd-catalyzed C-C coupling. nih.gov |

| Kinetic Studies & Intermediate Isolation | Determining rate-determining step and catalyst resting state. | Suggests C-H activation is often the rate-determining step in Pd-catalyzed olefinations. rsc.org |

| DFT Calculations | Modeling transition states and reaction energies. | Explained the origin of diastereoselectivity in a photoredox/ mdpi.commdpi.com-rearrangement cascade. rsc.org |

| In-line Raman Spectroscopy | Real-time monitoring of flow reactions. | Optimized generation of unstable intermediates for improved yield and purity. researchgate.net |

Q & A

Basic Research Question

- IR/Raman Spectroscopy : The ketone carbonyl stretch (C=O) appears near 1700–1750 cm⁻¹. Cyclobutyl ring vibrations (C-C stretching) are observed at 900–1000 cm⁻¹. Methylphenyl substituents show aromatic C-H stretches (~3000 cm⁻¹) and ring deformation modes .

- UV-Vis : Conjugation between the cyclobutyl and aryl groups results in absorption bands in the 250–300 nm range. Solvent polarity (e.g., isooctane vs. ethanol) shifts λₘₐₓ due to solvatochromic effects .

What kinetic considerations are critical when reducing this compound with agents like sodium borohydride?

Advanced Research Question

Kinetic studies of cycloalkyl phenyl ketones reveal that steric and electronic effects govern reduction rates. This compound exhibits a relative rate constant of 0.23 (vs. acetophenone) at 0°C with NaBH₄, influenced by ring strain and substituent orientation. Second-order kinetics (first-order in ketone and borohydride) are confirmed via linear plots of ln([ketone]) vs. time. Elevated temperatures (35°C) accelerate reduction but may compromise selectivity .

How does the cyclobutyl ring strain influence the reactivity of this compound in comparison to larger cycloalkyl analogs?

Advanced Research Question

The cyclobutyl group’s 90° bond angles induce significant ring strain, increasing electrophilicity of the carbonyl carbon. This enhances reactivity in nucleophilic additions (e.g., Grignard reactions) compared to cyclopentyl or cyclohexyl analogs. Kinetic data show cyclobutyl phenyl ketones react 2–3× faster than cyclopropyl derivatives due to reduced torsional strain during transition state formation .

What photochemical pathways are observed for this compound, and how do biradical intermediates dictate product formation?

Advanced Research Question

Photolysis generates a biradical intermediate via hydrogen abstraction by the carbonyl oxygen. Restricted rotation about the C(α)-C(β) bond (due to cyclobutyl geometry) favors cyclization into methylenecyclobutanols over cyclobutyl ketones. Sensitization experiments (e.g., acetone as a triplet sensitizer) and quenching studies (e.g., oxygen) confirm the intermediacy of singlet/triplet biradicals. Product stereochemistry (cis vs. trans) is sterically controlled, with cis isomers dominating .

How do substitution patterns on the phenyl ring (e.g., methyl vs. chloro groups) impact the chemical behavior of cyclobutyl aryl ketones?

Advanced Research Question

Electron-withdrawing groups (e.g., Cl) increase carbonyl electrophilicity, accelerating nucleophilic attacks (e.g., NaBH₄ reduction). Methyl groups, being electron-donating, reduce reactivity but enhance steric hindrance, slowing Friedel-Crafts acylation. Comparative studies of cyclobutyl 2-methylphenyl vs. 2,4-dichlorophenyl ketones reveal divergent regioselectivity in substitution reactions, attributed to resonance and inductive effects .

What methodologies are recommended for analyzing thermal decomposition products of this compound?

Advanced Research Question

Thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) are employed to study decomposition. Pyrolysis at 250°C generates cyclobutane-derived fragments (e.g., cyclopropane analogs) via radical pathways. Isotopic labeling (e.g., deuterated solvents) tracks hydrogen transfer mechanisms. Activation energies are calculated using Arrhenius plots of rate constants at varying temperatures .

Are there contradictions in reported reaction outcomes for this compound, and how can these be resolved through mechanistic studies?

Advanced Research Question